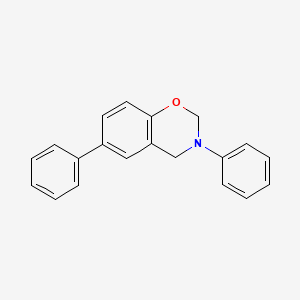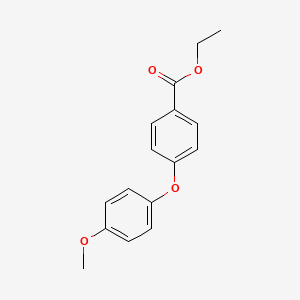
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF3IO2. It is a derivative of benzoic acid, featuring bromine, iodine, and trifluoromethyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Bromination: Introduction of the bromine atom to the benzoic acid derivative.
Iodination: Subsequent iodination of the brominated intermediate.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .
科学的研究の応用
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring halogenated aromatic intermediates.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl groups. These substituents influence the reactivity and selectivity of the compound in various reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Methyl 2-iodo-4-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
- Methyl 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate is unique due to the presence of both bromine and iodine atoms on the aromatic ring, along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and other applications .
特性
分子式 |
C9H5BrF3IO2 |
|---|---|
分子量 |
408.94 g/mol |
IUPAC名 |
methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5BrF3IO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,1H3 |
InChIキー |
OKTQJJDWLHMZMF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1I)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)




![2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)

![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)


![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)


![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)
